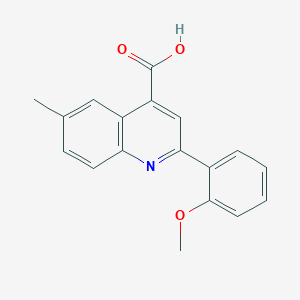

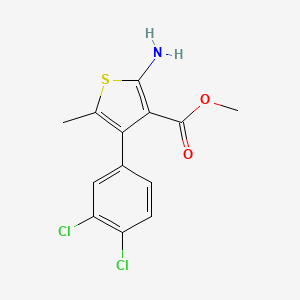

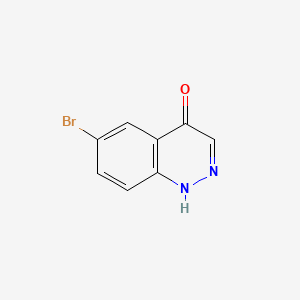

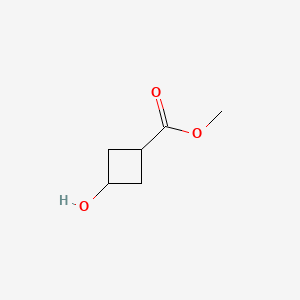

![molecular formula C16H13NO6 B3022238 Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate CAS No. 885949-38-2](/img/structure/B3022238.png)

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate

Overview

Description

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate is a compound that can be associated with various research areas, including organic synthesis, crystallography, and materials science. While the specific compound is not directly mentioned in the provided papers, insights into its characteristics can be inferred from related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the preparation of substituted methyl o-nitrophenyl sulfides, where substituted o-nitrochlorobenzenes react with methanethiolates . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol demonstrates alternative synthetic routes that could be relevant for the synthesis of the target compound . The synthesis of 2-amino-5-methyl-3-nitrobenzenethiol and its subsequent conversion into phenothiazines via a Smiles rearrangement also provides insight into the synthetic strategies that could be applied to related nitrobenzene derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction techniques. For instance, the crystal structure of 2-(3′-methyl-4′-nitrophenoxy)-1,3-diisopropylbenzene reveals the orientation of phenyl rings and the conjugation with electron-withdrawing groups . The crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate shows intramolecular hydrogen bonding . These studies provide a foundation for understanding the molecular geometry and potential interactions within the target compound.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzene derivatives is influenced by the presence of electron-withdrawing or electron-donating substituents. For example, the nitration of pentamethylbenzene derivatives shows the orienting effect of substituents on side-chain nitrooxylation . The selective synthesis of diversely substituted 2-hydroxy-4′-hydroxybenzophenones through annulation reactions with 3-formylchromones indicates the potential for complex transformations involving formyl groups10.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and structural data. For instance, the polymorphism observed in α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile indicates the importance of molecular conformation on the material's properties . The coplanarity of atoms in 3,4-methylenedioxy-nitrobenzene and its crystallographic parameters suggest how molecular packing can affect the compound's density and stability .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate and related compounds are primarily used in organic synthesis and chemical reactions. One notable application is in the synthesis of phenothiazines through the Smiles rearrangement of related diphenyl sulfides. This process is instrumental in synthesizing compounds with significant pharmacological and biological activities, including anticancer properties. For instance, the synthesis of 3-bromo-1-methylphenothiazines through the Smiles rearrangement of specific diphenyl sulfides has been documented. This synthesis involves the condensation of certain benzenethiols with o-halonitrobenzenes, followed by a formylation process. The Smiles rearrangement occurs in situ under specific conditions, making it a crucial step in producing these pharmacologically active phenothiazines (Gautam et al., 2000), (Srivastav et al., 2000).

Polymerization and Material Synthesis

These compounds also find applications in the polymerization processes and material synthesis. For instance, specific nitroxide-mediated polymerization (NMP) uses N-phenylalkoxyamine derivatives prepared from related compounds. This method has shown promise in controlling methyl methacrylate (MMA) polymerization, maintaining narrow molecular weight distributions, and allowing the formation of diblock copolymers. This aspect of material science opens doors to creating tailored polymeric materials with specific properties (Greene & Grubbs, 2010).

Magnetic Properties and Biological Activities

Compounds synthesized from Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate can exhibit unique magnetic properties and biological activities. Studies have explored the synthesis and characterization of metal complexes with Schiff base dye ligands, revealing paramagnetic properties with considerable electronic communication between metal centers. This insight is valuable for applications in magnetic materials and understanding biological systems' magnetic interactions (Ahmadi & Amani, 2012).

properties

IUPAC Name |

methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c1-22-16(19)13-3-2-4-15(17(20)21)14(13)10-23-12-7-5-11(9-18)6-8-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERIKBPHHNHSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377246 | |

| Record name | Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885949-38-2 | |

| Record name | Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

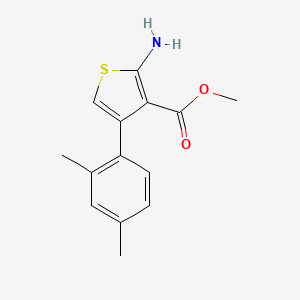

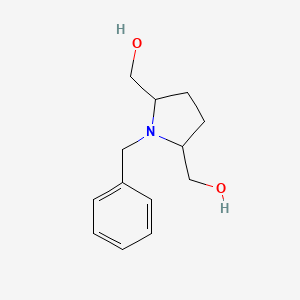

![7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3022165.png)